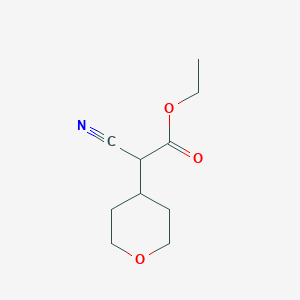

Ethyl 2-cyano-2-(oxan-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

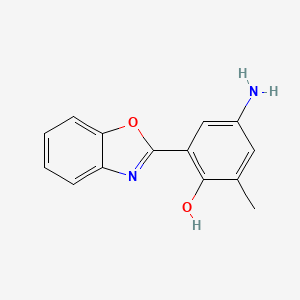

Ethyl 2-cyano-2-(oxan-4-yl)acetate is a chemical compound with the CAS Number: 124499-36-1 . It has a molecular weight of 197.23 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-yl)acetate . The InChI code for this compound is 1S/C10H15NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-6H2,1H3 .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 197.23 . It is typically stored at 4 degrees Celsius .Scientific Research Applications

Synthesis of Pyrrole Derivatives

- Ethyl 2-cyano-2-(oxan-4-yl)acetate has been utilized in the synthesis of pyrrole derivatives, offering a new library of pyrrole systems from commercially available materials. The compound serves as a precursor in the reaction with cyanoacetamide and other reagents, showing potential in the development of diverse pyrrole-based compounds (Dawadi & Lugtenburg, 2011).

Crystal Structure Elucidation

- The crystal structure of a derivative, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, has been elucidated, revealing a six-membered 1,3-dithiane ring with a twist-boat conformation. This finding highlights the compound's structural characteristics and potential applications in crystallography and molecular design (Boukhedena et al., 2018).

Peptide Synthesis and Acylation Chemistry

- This compound has shown promise as an efficient additive in peptide synthesis, offering an alternative to traditional benzotriazole-based reagents. It demonstrates impressive coupling efficiency and the ability to inhibit racemization, making it a valuable compound in the synthesis of peptides and amides (Subirós‐Funosas et al., 2009).

Antitumor Activity and Chemical Synthesis

- Research indicates that derivatives of this compound, such as Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, exhibit antitumor activity. These derivatives are synthesized through a series of chemical reactions, underlining the compound's relevance in medicinal chemistry and pharmaceutical research (Liu et al., 2018).

Advancements in Acylation Methodologies

- Recent advances in acylation chemistry have been enabled by this compound (Oxyma)-based reagents. These advancements cover a wide spectrum of applications, including peptide, amide, and ester bond formation, showcasing the compound's versatility and importance in chemical synthesis (Subirós‐Funosas et al., 2014).

properties

IUPAC Name |

ethyl 2-cyano-2-(oxan-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHADJYWWOAZLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2429755.png)

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2429757.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429758.png)

![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)

![5,6-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2429762.png)

![4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2429763.png)

![2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2429764.png)